molecular formula C11H9N3O B1213521 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 50290-51-2

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B1213521
CAS No.: 50290-51-2
M. Wt: 199.21 g/mol
InChI Key: GGBPUPFQFFGKLR-UHFFFAOYSA-N
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Description

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine and benzimidazole derivatives

Biochemical Analysis

Biochemical Properties

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can inhibit or activate these enzymes, thereby affecting the metabolism of other substances . Additionally, this compound interacts with DNA polymerase, influencing DNA replication and repair processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These changes can influence the overall cellular response to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound . The compound can also affect metabolic flux, altering the levels of key metabolites involved in energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, the compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Once inside the cell, it can be sequestered in specific organelles, such as the mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be targeted to the nucleus, where it interacts with DNA and influences gene expression . Alternatively, it can be localized to the mitochondria, affecting cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include heating the reactants in the presence of a dehydrating agent like polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times . This method involves heating a mixture of the reactants in a microwave oven, which provides efficient energy transfer and accelerates the reaction.

Chemical Reactions Analysis

Types of Reactions

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its fused ring system, which combines the properties of both pyrimidine and benzimidazole. This structural feature enhances its ability to interact with various biological targets and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-10(15)14-9-5-3-2-4-8(9)13-11(14)12-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBPUPFQFFGKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333150
Record name 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50290-51-2
Record name 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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